Cetyl linoleate
Overview
Description
Cetyl linoleate, also known as hexadecyl linoleate, is an ester formed from cetyl alcohol and linoleic acid. It is a fatty acid ester commonly used in cosmetics and personal care products due to its emollient properties. The compound is known for its ability to enhance skin hydration and improve the texture of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetyl linoleate is typically synthesized through the esterification reaction between cetyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction scheme is as follows:
Cetyl Alcohol+Linoleic Acid→Cetyl Linoleate+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of high-purity reactants and catalysts ensures the production of high-quality this compound. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cetyl linoleate can undergo various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into cetyl alcohol and linoleic acid.
Transesterification: this compound can react with other alcohols or acids to form different esters through transesterification.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and metal catalysts (e.g., iron or copper).
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol) and acid or base catalysts.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Cetyl alcohol and linoleic acid.
Transesterification: New esters and alcohols.
Scientific Research Applications
Cetyl linoleate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin conditioning agent in creams, lotions, and other personal care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance skin penetration.
Food Industry: Used as a food additive and emulsifier in certain formulations.
Biomedical Research: Studied for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Mechanism of Action
Cetyl linoleate exerts its effects primarily through its emollient properties, which help to maintain skin hydration and improve the barrier function of the skin. The compound forms a protective layer on the skin’s surface, reducing transepidermal water loss and enhancing skin smoothness. Additionally, the linoleic acid component of this compound is known to play a role in the synthesis of ceramides, which are essential for maintaining the skin’s barrier function.
Comparison with Similar Compounds
Cetyl Palmitate: An ester of cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl Myristate: An ester of isopropyl alcohol and myristic acid, used as a skin conditioning agent and emollient.
Stearyl Alcohol: A fatty alcohol used in cosmetics for its emollient and thickening properties.
Uniqueness of Cetyl Linoleate: this compound is unique due to its combination of cetyl alcohol and linoleic acid, which provides both emollient and skin barrier-enhancing properties. The presence of linoleic acid, an essential fatty acid, distinguishes it from other esters and contributes to its beneficial effects on skin health.
Properties
IUPAC Name |
hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11-,19-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPRFASSBVGQD-OHNCOSGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276562 | |
Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-31-1 | |
Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20424-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl linoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O07AWB0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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